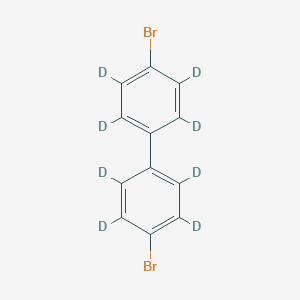

4,4'-Dibromobiphenyl-d8

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJQYILBCQPYBI-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016849 | |

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80523-79-1 | |

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Techniques for Characterization and Precise Quantification

Comprehensive Spectroscopic Characterization of 4,4'-Dibromobiphenyl-d8

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose, each offering unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a powerful non-destructive technique that probes the local magnetic fields around atomic nuclei, providing detailed information about molecular structure, dynamics, and conformation. For this compound, both proton (¹H) and deuterium (B1214612) (²H) NMR are of significant interest.

The ¹H NMR spectrum of a fully deuterated aromatic compound like this compound is expected to show a notable absence of signals in the aromatic region (typically 6.5-8.0 ppm) openstax.orgpressbooks.pubresearchgate.netlibretexts.org. This is because deuterium (²H) nuclei resonate at a different frequency from protons and are therefore not detected in a standard ¹H NMR experiment. The primary utility of a ¹H NMR analysis in this case is to confirm the isotopic purity of the compound by verifying the absence of residual protons on the biphenyl (B1667301) scaffold.

Conversely, ²H NMR spectroscopy directly observes the deuterium nuclei. For this compound, the ²H NMR spectrum would display signals in the aromatic region, confirming the successful incorporation of deuterium. The chemical shifts in ²H NMR are identical to those in ¹H NMR, so the signals for the deuterium atoms would be expected to appear at chemical shifts corresponding to the proton signals of the non-labeled 4,4'-Dibromobiphenyl (B48405) acs.org. The spectrum would consist of two distinct signals for the two sets of chemically non-equivalent deuterons on each phenyl ring (ortho and meta to the other ring).

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic | Absent | - |

| ²H | Ortho to C-C bond | ~7.4-7.6 | Singlet (broad) |

| ²H | Meta to C-C bond | ~7.3-7.5 | Singlet (broad) |

Note: Expected chemical shifts are based on typical values for protons in similar chemical environments in the non-deuterated analog.

While one-dimensional NMR provides fundamental structural information, multidimensional NMR techniques, such as 2D NMR, could be employed for a more detailed structural elucidation, particularly if there were any ambiguities in the 1D spectra or if the compound were part of a more complex mixture. Techniques like ²H-¹³C Heteronuclear Single Quantum Coherence (HSQC) would allow for the direct correlation of deuterium nuclei with their attached carbon atoms, providing unambiguous assignment of the carbon signals in the ¹³C NMR spectrum. While specific published applications of these techniques for this compound are not prevalent, their utility in structural confirmation is a standard approach in chemical analysis mdpi.com.

The conformation of biphenyl compounds is defined by the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens (or in this case, deuteriums), biphenyls are typically non-planar in solution and in the gas phase ic.ac.uklibretexts.org. The dihedral angle of the parent biphenyl molecule in solution has been determined to be approximately 32-45 degrees ic.ac.ukrsc.org.

The substitution of hydrogen with deuterium does not significantly alter the steric or electronic properties that govern the molecular conformation. Therefore, the dihedral angle and the dynamics of its rotation in this compound are expected to be virtually identical to those of the non-deuterated 4,4'-Dibromobiphenyl. The energy barrier to rotation around the central C-C bond allows for rapid interconversion between enantiomeric twisted conformations at room temperature libretexts.org.

Mass Spectrometry (MS) for Isotopic Differentiation and Molecular Identification

Mass spectrometry is a cornerstone analytical technique for isotopically labeled compounds, as it directly measures the mass-to-charge ratio (m/z) of ions, allowing for clear differentiation between the labeled compound and its native counterpart.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The mass spectrum of this compound is distinct from that of 4,4'-Dibromobiphenyl due to the mass difference imparted by the eight deuterium atoms.

The molecular weight of 4,4'-Dibromobiphenyl is approximately 312.00 g/mol nih.gov. With the substitution of eight hydrogen atoms (atomic mass ~1.008 u) with eight deuterium atoms (atomic mass ~2.014 u), the molecular weight of this compound increases to approximately 320.05 g/mol medchemexpress.com. This mass shift is readily observable in the EI-MS spectrum.

The fragmentation pattern of the deuterated compound is expected to be analogous to the non-deuterated version, with the key fragments showing an 8-unit mass shift if they retain all deuterium atoms, or a smaller shift if deuterium atoms are lost. The NIST mass spectrum for 4,4'-Dibromobiphenyl shows a prominent molecular ion peak cluster around m/z 310, 312, and 314, reflecting the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br) nist.gov. The most abundant fragment ion is observed at m/z 152, corresponding to the loss of both bromine atoms.

For this compound, the molecular ion cluster would be expected around m/z 318, 320, and 322. The corresponding fragment from the loss of both bromine atoms would be expected at m/z 160 (C₁₂D₈⁺).

| Ion | Expected m/z for 4,4'-Dibromobiphenyl | Expected m/z for this compound | Description |

|---|---|---|---|

| [M]⁺ | 312 | 320 | Molecular Ion (using most abundant isotopes) |

| [M-Br]⁺ | 233 | 241 | Loss of one bromine atom |

| [M-2Br]⁺ | 152 | 160 | Loss of two bromine atoms (biphenyl moiety) |

This predictable mass shift is fundamental to the use of this compound as an internal standard in quantitative mass spectrometric methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), allowing for its clear distinction from the native analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the targeted analysis of this compound. This powerful analytical method combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection afforded by mass spectrometry. In GC, the sample is vaporized and injected into a chromatographic column. An inert carrier gas, such as helium, transports the sample through the column, which is coated with a stationary phase. The separation of compounds is based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is influenced by factors like boiling point and polarity. For brominated biphenyls, specialized columns are often employed to achieve optimal separation of various congeners.

Following separation in the GC, the eluted this compound molecules enter the mass spectrometer. Here, they are ionized, typically through electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion and a series of fragment ions, creating a unique mass spectrum that serves as a chemical fingerprint for the compound. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

For targeted analysis of this compound, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. In this mode, instead of scanning the entire mass range, the instrument is set to detect only specific ions known to be characteristic of the target analyte. For this compound, these would include the molecular ion and key fragment ions. This approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection and quantification of the compound even at very low concentrations in complex matrices. The retention time from the GC provides an additional layer of identification, and when combined with the specific m/z values from the MS, it offers a high degree of confidence in the identification and quantification of this compound.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry (MS/MS) offers a significant enhancement in selectivity and sensitivity for the analysis of this compound compared to conventional GC-MS. This technique, often referred to as GC-MS/MS, involves multiple stages of mass analysis, providing a higher degree of certainty in compound identification and reducing interferences from complex sample matrices.

In a typical GC-MS/MS setup, after the initial ionization of the this compound molecule, a specific precursor ion (often the molecular ion) is selected in the first mass analyzer. This selected ion is then directed into a collision cell, where it is fragmented by collision with an inert gas, such as argon. The resulting product ions are then separated and detected in a second mass analyzer. This process is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

The selection of a specific precursor-to-product ion transition is highly characteristic of the target analyte, this compound. This specificity dramatically reduces chemical noise and matrix effects, which are common challenges in the analysis of environmental and biological samples. By monitoring unique fragmentation pathways, GC-MS/MS can effectively distinguish the target compound from co-eluting isomers or other interfering substances that may have the same nominal mass.

The enhanced selectivity of MS/MS directly translates to improved sensitivity. By filtering out background noise, the signal-to-noise ratio for the target analyte is significantly increased, allowing for the detection and quantification of this compound at much lower concentrations than is possible with single-stage mass spectrometry. This capability is crucial for trace-level analysis in various applications, including environmental monitoring and bioaccumulation studies. The development of GC-MS/MS methods for polybrominated biphenyls has demonstrated the technique's ability to achieve low limits of detection, often in the picogram-per-milliliter range. nih.govnih.gov

Vibrational Spectroscopy for Probing Isotopic Effects (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides a powerful, non-destructive means to investigate the structural and bonding characteristics of molecules. When applied to isotopically labeled compounds like this compound, these techniques offer unique insights into the effects of isotopic substitution on molecular vibrations.

The fundamental principle of vibrational spectroscopy is that molecules absorb energy at specific frequencies corresponding to their natural modes of vibration. These vibrations involve the stretching and bending of chemical bonds. In infrared spectroscopy, a molecule absorbs infrared radiation if a vibration results in a change in the molecule's dipole moment. In Raman spectroscopy, a molecule scatters monochromatic light, and the scattered light can have a different frequency if the vibration causes a change in the polarizability of the molecule.

The substitution of hydrogen atoms with deuterium in this compound leads to a predictable shift in the vibrational frequencies associated with the C-H bonds. Because deuterium is approximately twice as heavy as hydrogen, the vibrational frequencies of the C-D bonds will be lower than those of the C-H bonds. This isotopic shift can be approximated by the following relationship derived from the harmonic oscillator model:

ν' / ν = √(μ / μ')

where ν and ν' are the vibrational frequencies of the C-H and C-D bonds, respectively, and μ and μ' are the reduced masses of the C-H and C-D systems. This effect is most pronounced for stretching vibrations, where the frequency shift upon deuteration is significant and readily observable in both IR and Raman spectra.

Chromatographic Separations for Analysis in Complex Matrices

Method Development in Gas Chromatography (GC) for Brominated Biphenyls

The successful analysis of brominated biphenyls, including this compound, in complex matrices is heavily reliant on the development of robust gas chromatography (GC) methods. The primary goal of GC method development is to achieve adequate separation of the target analyte from other compounds present in the sample, particularly from its isomers and other polybrominated biphenyl (PBB) congeners.

Several key parameters must be optimized during GC method development for brominated biphenyls:

Column Selection: The choice of the GC column is critical. Capillary columns with non-polar or semi-polar stationary phases, such as those based on dimethylpolysiloxane or phenyl-substituted polysiloxanes, are commonly used for the separation of PBBs. The length, internal diameter, and film thickness of the column also play a significant role in achieving the desired resolution.

Temperature Program: The oven temperature program is a crucial parameter that controls the elution of compounds from the GC column. A carefully optimized temperature ramp allows for the separation of compounds with a wide range of boiling points. A typical program starts at a lower temperature to allow for the separation of more volatile compounds and then gradually increases to elute the less volatile, more highly brominated congeners.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. The optimal flow rate is determined by generating a van Deemter plot, which relates the theoretical plate height to the linear velocity of the carrier gas.

Injector and Detector Temperatures: The injector temperature must be high enough to ensure the complete and rapid vaporization of the sample without causing thermal degradation of the analytes. Similarly, the detector and transfer line temperatures must be maintained at a level that prevents condensation of the analytes.

For complex matrices, sample preparation and cleanup steps are often necessary prior to GC analysis to remove interfering compounds. These steps may include extraction, filtration, and solid-phase extraction (SPE). The development of a successful GC method for this compound involves a systematic optimization of these parameters to achieve the required sensitivity, selectivity, and resolution for its accurate quantification in challenging sample matrices.

Applications of Liquid Chromatography (LC)

While gas chromatography is the more prevalent technique for the analysis of polybrominated biphenyls, liquid chromatography (LC) offers certain advantages, particularly for the analysis of thermally labile or less volatile compounds. In the context of this compound and other brominated biphenyls, LC can be a valuable alternative or complementary technique.

High-performance liquid chromatography (HPLC), a form of LC, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., methanol/water or acetonitrile/water), is the most common mode used for the separation of non-polar compounds like brominated biphenyls.

The key advantages of using LC for the analysis of these compounds include:

Analysis of Thermally Labile Compounds: LC operates at or near ambient temperature, which prevents the thermal degradation that can occur with some higher brominated compounds in the hot injector of a gas chromatograph.

Suitability for a Wide Range of Matrices: LC can handle a wider variety of sample matrices with less extensive cleanup compared to GC.

Complementary Selectivity: The separation mechanism in LC is different from that in GC, providing a complementary separation selectivity. This can be useful for resolving co-eluting peaks that are difficult to separate by GC.

When coupled with mass spectrometry (LC-MS), the technique becomes a powerful tool for the sensitive and selective analysis of this compound. Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are common ionization techniques used in LC-MS for the analysis of non-polar compounds. The development of LC-MS methods for polybrominated diphenyl ethers has shown promise for the analysis of related brominated compounds, offering an alternative to traditional GC-based approaches.

Isotope Dilution Mass Spectrometry (IDMS) for Rigorous Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique used for the rigorous quantification of chemical compounds. It is considered a definitive method because it relies on the measurement of an isotope ratio, which is an intrinsic property of the sample and is less susceptible to variations in sample preparation and instrument response compared to other quantification methods.

In the context of this compound, this compound itself serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 4,4'-Dibromobiphenyl, in various samples. The principle of IDMS involves adding a known amount of an isotopically labeled standard (in this case, this compound) to a sample containing the native (unlabeled) analyte. The labeled standard should be chemically identical to the analyte, ensuring that it behaves in the same way during extraction, cleanup, and analysis.

After the addition of the labeled standard, the sample is processed, and the mixture is analyzed by mass spectrometry (typically GC-MS or LC-MS). The mass spectrometer is used to measure the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard. Since the amount of the labeled standard added to the sample is known, the concentration of the native analyte in the original sample can be calculated with high accuracy using the following equation:

Csample = (Asample / Astandard) * (Cstandard * Vstandard) / Wsample

Where:

Csample is the concentration of the analyte in the sample

Asample is the peak area of the native analyte

Astandard is the peak area of the isotopically labeled standard

Cstandard is the concentration of the standard solution

Vstandard is the volume of the standard solution added

Wsample is the weight or volume of the sample

The use of an isotopically labeled internal standard like this compound in IDMS effectively corrects for losses of the analyte during sample preparation and for variations in instrument response, leading to highly reliable and accurate quantitative results. This makes IDMS the method of choice for applications requiring the highest level of accuracy, such as in the certification of reference materials and in regulatory monitoring. nih.govnih.gov The development of IDMS methods using isotopically labeled standards has been successfully applied to the quantification of various polybrominated biphenyls in complex matrices. nih.govnih.gov

Principles and Methodological Development of IDMS Utilizing Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis. This labeled compound, often referred to as an internal standard, is chemically identical to the native analyte but has a different mass due to the isotopic substitution. In the case of this compound, the eight hydrogen atoms on the biphenyl structure are replaced with deuterium atoms, increasing its mass.

The fundamental principle of IDMS is that the isotopically labeled standard behaves identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated, regardless of incomplete recovery.

The methodological development for the analysis of PBBs using deuterated standards like this compound has been driven by the need for highly sensitive and selective detection methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.

Key Methodological Aspects:

Sample Preparation: A known quantity of this compound is spiked into the sample at the very beginning of the analytical procedure.

Extraction: The sample is then subjected to an extraction process, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes of interest.

Cleanup: The extract is purified to remove interfering matrix components.

Instrumental Analysis: The final extract is analyzed by GC-MS. The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer detects and quantifies the native analyte and the deuterated internal standard based on their unique mass-to-charge ratios.

The use of deuterated standards like this compound is crucial as they co-elute with the native compounds, meaning they have nearly identical retention times in the gas chromatograph. This co-elution is a significant advantage as it ensures that any matrix effects experienced during ionization in the mass spectrometer will affect both the analyte and the internal standard equally, further enhancing the accuracy of the quantification.

Application in Environmental and Complex Biological Matrix Analysis

The lipophilic and persistent nature of PBBs leads to their accumulation in various environmental compartments and biological tissues. Consequently, the accurate measurement of these compounds in complex matrices is essential for assessing environmental contamination and human exposure. This compound plays a vital role as an internal standard in these analyses.

Environmental Matrix Analysis:

In environmental analysis, this compound is utilized for the quantification of PBBs in matrices such as soil, sediment, and water. For instance, in the analysis of sediment samples, the deuterated standard is added before extraction with organic solvents. The subsequent cleanup steps, which are necessary to remove the complex organic and inorganic components of the sediment, can lead to analyte loss. The presence of this compound allows for the correction of these losses, ensuring accurate results.

A study on the determination of brominated flame retardants in sediment samples from Lake Biwa, Japan, highlights the importance of robust analytical methods for such complex matrices nih.gov. While this specific study focused on a range of BFRs, the principles of using internal standards for accurate quantification are directly applicable to the use of this compound for PBB analysis.

Complex Biological Matrix Analysis:

The analysis of PBBs in biological matrices such as human serum, plasma, and adipose tissue is critical for biomonitoring studies. These matrices are notoriously complex, containing a high concentration of lipids, proteins, and other potential interferences. The use of this compound in IDMS is indispensable for obtaining reliable data in such challenging samples.

A time-trend study of polybrominated diphenyl ethers (PBDEs) and a specific PBB congener (BB-153) in serum from the National Health and Nutrition Examination Survey (NHANES) demonstrates the application of such analytical methods in large-scale human biomonitoring nih.govnih.gov. The analytical methods for such studies rely on the use of isotopically labeled internal standards to ensure the accuracy of the measured concentrations over time and across different population groups. The use of this compound as an internal standard would be a critical component of a similar study focused on a broader range of PBBs.

The table below summarizes the application of this compound in different matrices.

| Matrix Type | Common Analytical Challenges | Role of this compound |

| Environmental | ||

| Soil/Sediment | Complex organic and inorganic composition, potential for strong analyte-matrix interactions. | Corrects for analyte loss during aggressive extraction and multi-step cleanup procedures. |

| Water | Low analyte concentrations requiring pre-concentration steps. | Monitors and corrects for losses during large-volume extraction and concentration. |

| Biological | ||

| Serum/Plasma | High protein and lipid content, potential for matrix-induced signal suppression or enhancement in the mass spectrometer. | Compensates for matrix effects and ensures accurate quantification of low-level contaminants. |

| Adipose Tissue | Extremely high lipid content requiring extensive cleanup. | Tracks analyte recovery through complex lipid removal and purification steps. |

Quality Assurance and Quality Control Protocols for Isotope Dilution Analysis

To ensure the reliability and comparability of data generated using IDMS with deuterated standards like this compound, stringent quality assurance (QA) and quality control (QC) protocols are essential. These protocols are designed to monitor the performance of the entire analytical method, from sample receipt to final data reporting.

Key QA/QC Measures:

Method Blanks: A method blank (a sample of a clean matrix that is free of the analytes of interest) is processed and analyzed in the same manner as the field samples. This is done to check for any contamination introduced during the analytical process.

Spiked Matrix Samples: A sample of a known clean matrix is spiked with a known concentration of the native analytes. This sample is then analyzed to assess the accuracy of the method.

Duplicate Samples: A field sample is split into two separate samples and analyzed independently. The results are then compared to assess the precision of the method.

Internal Standard Recovery: The recovery of the isotopically labeled internal standard (e.g., this compound) is monitored in every sample. The recovery should fall within a predefined acceptance range (e.g., 40-120%). Deviations from this range may indicate a problem with the sample preparation or analysis.

Calibration Curve: A series of calibration standards containing known concentrations of the native analyte and a constant concentration of the internal standard are analyzed to establish a calibration curve. This curve is used to calculate the concentration of the analyte in the unknown samples.

Continuing Calibration Verification (CCV): A calibration standard is analyzed periodically throughout the analytical run to ensure that the instrument's response remains stable.

The following table provides typical acceptance criteria for QA/QC samples in the analysis of brominated flame retardants, which would be applicable to methods using this compound.

| QC Parameter | Acceptance Criteria | Purpose |

| Method Blank | Analyte concentration below the method detection limit. | To monitor for laboratory contamination. |

| Spiked Matrix Recovery | Typically 70-130% of the true value. | To assess method accuracy. |

| Duplicate Sample Precision | Relative Percent Difference (RPD) typically < 20-30%. | To assess method precision. |

| Internal Standard Recovery | Typically 40-120%. | To monitor for sample-specific matrix effects and extraction efficiency. |

| Continuing Calibration Verification | Within ±20-30% of the true value. | To ensure instrument stability and calibration accuracy. |

By adhering to these rigorous QA/QC protocols, analytical laboratories can ensure the generation of high-quality, defensible data for the presence of PBBs in a variety of challenging matrices, with this compound serving as a cornerstone of the analytical methodology.

Mechanistic and Theoretical Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms Involving Deuterated Bromobiphenyls

The isotopic labeling of 4,4'-Dibromobiphenyl (B48405) with deuterium (B1214612) (d8) serves as a critical probe in understanding complex chemical transformations. By tracing the fate of the deuterium atoms, researchers can unravel intricate reaction mechanisms that would otherwise be difficult to discern.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in the reactant is replaced with one of its heavier isotopes. This effect is particularly pronounced when the isotopic substitution occurs at a bond that is broken or formed in the rate-determining step of the reaction.

While direct KIE studies on 4,4'-Dibromobiphenyl-d8 are not extensively documented in the provided search results, the principles of KIE are well-established and can be applied to predict its behavior. For instance, in reactions where a C-D bond is cleaved, a primary KIE is expected, leading to a slower reaction rate compared to the non-deuterated analogue. This is because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond. Conversely, an inverse KIE (kH/kD < 1) can be observed in reactions where the hybridization of the carbon atom changes, leading to a stiffening of the bending modes in the transition state.

In the context of brominated compounds, studies on the microbial debromination of brominated phenols have demonstrated the application of bromine kinetic isotope effects to elucidate reaction mechanisms. nih.govbgu.ac.il These studies, while focusing on bromine isotopes, highlight the utility of isotopic analysis in understanding bond-breaking processes during debromination. nih.govbgu.ac.il

Reductive debromination is a crucial environmental process for the breakdown of polybrominated diphenyl ethers (PBDEs) and related compounds. Theoretical studies on the reductive debromination of PBDEs using density functional theory (DFT) have indicated that the reaction proceeds via an electron transfer mechanism. nih.gov The calculations suggest that the position of bromine substitution significantly influences the debromination preference, with the order being meta > ortho > para. nih.gov

The cleavage of C-Br bonds in the anionic forms of PBDEs, as predicted by computational models, aligns well with experimental observations of debromination pathways. nih.gov These findings provide a framework for understanding how this compound might undergo reductive debromination, with the initial step likely being the formation of a radical anion.

The photochemical transformation of brominated compounds is a significant degradation pathway in the environment. Studies on various brominated flame retardants have shown that debromination is a primary phototransformation pathway. nih.gov The process can be influenced by factors such as the solvent and the presence of photosensitizers.

For instance, the photolysis of tetrabromobisphenol A (TBBPA) follows pseudo-first-order kinetics and involves reactive oxygen species (ROS) such as hydroxyl radicals, singlet oxygen, and superoxide (B77818) radicals. nih.gov The main photolytic pathways for TBBPA are debromination and the cleavage of the C-C bond. nih.gov Similarly, the photochemical behavior of metobromuron (B166326) involves complex pathways including demethoxylation and reactions initiated by carbene formation from C-Br cleavage. researchgate.net These studies suggest that the photochemical degradation of this compound would likely proceed through similar mechanisms involving C-Br bond cleavage, potentially influenced by steric and electronic effects.

Recent advancements have also explored the use of nanocomposite catalysts, such as m-BiVO4/BiOBr heterojunctions decorated with palladium nanoparticles, for the rapid and complete reductive photodebromination of PBDEs under visible light. nsf.gov Mechanistic analysis of these systems has identified stepwise degradation pathways, providing a basis for developing new environmental remediation strategies. nsf.gov

Catalytic hydrogenolysis is a key process in biorefineries for the conversion of biomass into valuable chemicals. mdpi.com This process often involves the use of metal catalysts to break C-O or C-C bonds in the presence of hydrogen. While the search results primarily focus on the hydrogenolysis of biomass-derived compounds like glycerol, the principles are applicable to the dehalogenation of aryl halides. mdpi.com

In the context of this compound, catalytic hydrogenolysis would involve the cleavage of the C-Br bonds and their replacement with C-D (or C-H if hydrogen gas is used) bonds. The choice of catalyst, including non-precious metals like copper and nickel, and precious metals such as palladium and platinum, would be crucial in determining the efficiency and selectivity of the reaction. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgresearchgate.net This reaction is widely used in the synthesis of biaryls, which are important structural motifs in many pharmaceuticals and materials. mdpi.commdpi.com

The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org The use of this compound in a Suzuki-Miyaura reaction would allow for the synthesis of deuterated biaryl compounds. The reactivity of the C-Br bond in this reaction is well-established, and various palladium catalysts and reaction conditions have been optimized for efficient coupling. researchgate.netmdpi.comelsevierpure.com

Interactive Data Table: Reaction Types and Key Mechanistic Features

| Reaction Type | Key Mechanistic Features | Role of Deuteration (in this compound) |

| Reductive Debromination | Electron transfer to form a radical anion, followed by C-Br bond cleavage. nih.gov | Probing reaction pathways; potential for minor secondary KIEs on reaction rates. |

| Photochemical Transformation | C-Br bond cleavage upon absorption of light, potentially involving radical intermediates or reactive oxygen species. nih.govnih.gov | Tracing the fate of the biphenyl (B1667301) backbone; assessing the influence of isotopic substitution on photostability. |

| Catalytic Hydrogenolysis | Cleavage of C-Br bonds on a metal catalyst surface with the addition of hydrogen. | Synthesis of deuterated biphenyl; studying catalyst mechanisms. |

| Suzuki-Miyaura Cross-Coupling | Oxidative addition, transmetalation, and reductive elimination catalyzed by a palladium complex. libretexts.org | Synthesis of specifically labeled deuterated biaryl compounds for further mechanistic studies or as internal standards. |

Computational Chemistry Approaches for Predicting and Explaining Reactivity

Computational chemistry provides invaluable tools for understanding and predicting the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely used to study reaction mechanisms, conformational mobility, and electronic properties of biphenyl derivatives. nih.govnih.govrsc.org

For instance, computational studies on chlorinated biphenyls have been used to analyze their conformational mobility, molecular electrostatic potential (MEP), and dipole moments, which are correlated with their toxicities. nih.gov Similar approaches can be applied to brominated biphenyls to understand how the substitution pattern affects their properties and reactivity.

DFT calculations have been successfully employed to investigate the reductive debromination of PBDEs, providing evidence for an electron transfer mechanism and predicting the preference for debromination at different positions on the phenyl rings. nih.gov These theoretical models can be extended to this compound to predict its behavior in various chemical transformations. Molecular dynamics simulations can also be used to study the behavior of biphenyl molecules in different solvent environments, providing insights into the influence of intermolecular forces on their structure and dynamics. researchgate.netbenthamopenarchives.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

No dedicated studies employing Density Functional Theory (DFT) to specifically calculate the electronic structure and reactivity profiles of this compound were identified. Such studies would be valuable for understanding the impact of deuterium substitution on the molecule's electronic properties.

DFT calculations could elucidate key parameters such as:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity.

Electron Density Distribution: Mapping the electron density would reveal how the substitution of hydrogen with deuterium alters the electronic landscape of the biphenyl rings.

Electrostatic Potential Maps: These maps would visualize the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack.

Reactivity Descriptors: Global and local reactivity descriptors (e.g., chemical potential, hardness, softness, and Fukui functions) could be calculated to quantify the reactivity of different atomic sites within the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Data not available | Relates to the ability to donate electrons. |

| LUMO Energy | Data not available | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | Indicates chemical stability and reactivity. |

| Dipole Moment | Data not available | Provides insight into the molecule's polarity. |

This table is for illustrative purposes only, as no specific research data for this compound is available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

There is no available research that has utilized Molecular Dynamics (MD) simulations to specifically investigate the conformational analysis and molecular interactions of this compound. MD simulations would be instrumental in understanding the dynamic behavior of this molecule in various environments.

Key insights that could be gained from MD simulations include:

Torsional Angle Dynamics: The dihedral angle between the two phenyl rings is a critical conformational parameter in biphenyls. MD simulations could track the time evolution of this angle to understand the flexibility and conformational preferences of the deuterated compound.

Solvent Effects: Simulating the molecule in different solvents would reveal how intermolecular interactions with the solvent affect its conformation and dynamics.

Interactions with Biomolecules: MD simulations could model the interaction of this compound with biological macromolecules, such as proteins or DNA, to predict binding modes and affinities.

Table 2: Potential MD Simulation Parameters for this compound

| Simulation Parameter | Example Value/Condition | Purpose |

| Force Field | Data not available | Describes the potential energy of the system. |

| Solvent Model | Data not available | Represents the solvent environment. |

| Simulation Time | Data not available | Duration of the simulation to capture relevant motions. |

| Temperature | Data not available | Controlled to mimic experimental conditions. |

| Pressure | Data not available | Controlled for simulations in the NPT ensemble. |

This table represents typical parameters for an MD simulation and is not based on actual studies of this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies on Enzymatic Biotransformations

No studies using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to investigate the enzymatic biotransformations of this compound have been published. The biotransformation of halogenated biphenyls is of significant environmental and toxicological interest, and QM/MM studies could provide detailed mechanistic insights.

A QM/MM approach would involve:

Defining the QM and MM Regions: The substrate (this compound) and the key amino acid residues in the enzyme's active site would be treated with a high level of theory (QM), while the rest of the protein and solvent would be treated with a more computationally efficient method (MM).

Mapping Reaction Pathways: This method could be used to calculate the energy profiles of potential metabolic reactions, such as hydroxylation, catalyzed by enzymes like cytochrome P450s.

Identifying Transition States: By locating the transition state structures, researchers could understand the mechanism and rate-determining steps of the enzymatic reaction.

Table 3: Potential QM/MM Investigation of this compound Biotransformation

| Aspect of Study | Information to be Gained |

| Active Site Modeling | Understanding the binding orientation of the substrate. |

| Reaction Mechanism | Elucidation of the step-by-step chemical transformation. |

| Activation Energy Barriers | Predicting the feasibility and rate of different metabolic pathways. |

| Role of Active Site Residues | Identifying key amino acid interactions in catalysis. |

This table outlines the potential applications of QM/MM to study this compound, for which no specific research currently exists.

Environmental Fate and Degradation Studies of Brominated Biphenyl Analogs

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For brominated biphenyls, these pathways are primarily driven by light and chemical reactions.

Photolytic and Photoelectrocatalytic Degradation Processes

Photodegradation is a significant environmental pathway for polybrominated biphenyls (PBBs). nih.gov Studies on 4,4'-dibromobiphenyl (B48405) (4,4'-DBB), a non-deuterated analog, demonstrate that its breakdown can be significantly enhanced using photocatalysts.

Research into the photoelectrocatalytic degradation of 4,4'-DBB has shown this method to be more efficient than either photocatalytic or electrolytic processes alone. nih.gov In one study, the use of titanium dioxide (TiO₂) nanotube arrays, particularly when doped with zirconium and nitrogen (Zr, N/TiO₂), achieved the highest degradation rate at an applied bias potential of 1 volt. nih.gov The efficiency of the catalysts followed the order: Zr, N/TiO₂ > Zr/TiO₂ > TiO₂. nih.gov

Similarly, investigations using TiO₂ thin films under a UV lamp found that the degradation rate of 4,4'-DBB was influenced by its initial concentration; a lower initial concentration led to a faster degradation rate. asianpubs.org For instance, a 0.5 g/L solution of 4,4'-DBB was 90% degraded within 4 hours. asianpubs.org The process was also pH-dependent, with optimal degradation occurring under alkaline conditions (pH 11). asianpubs.org The primary decomposition products identified were 4-monobromobiphenyl, biphenyl (B1667301), and various benzene (B151609) derivatives, indicating a stepwise debromination process. asianpubs.org

Table 1: Summary of Photodegradation Studies on 4,4'-Dibromobiphenyl

| Study Focus | Catalyst/Method | Key Conditions | Major Findings & Degradation Products | Reference |

|---|---|---|---|---|

| Photoelectrocatalytic Degradation | TiO₂, Zr/TiO₂, and Zr, N/TiO₂ nanotube arrays | 1 V bias potential | Process is more efficient than photocatalysis or electrolysis alone. Highest efficiency with Zr, N/TiO₂. Products include bromide anions. | nih.gov |

| Photodegradation with TiO₂ Film | TiO₂ thin film with UV lamp | Optimal pH 11 | 90% degradation of 0.5 g/L solution in 4 hours. Principal products: 4-monobromobiphenyl, biphenyl, benzene derivatives. | asianpubs.org |

Chemical Transformation Studies in Diverse Environmental Media

Beyond photolytic processes, 4,4'-DBB can be degraded through other chemical reactions. Advanced oxidation processes have been explored for treating wastewater containing this compound. One effective method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). asianpubs.org Studies have shown that with a H₂O₂/Fe²⁺ molar ratio of 10:1 and a pH between 1.4 and 2.4, a removal efficiency of up to 99% can be achieved. asianpubs.org Another studied method involves ozone (O₃), both alone and in combination with hydrogen peroxide (O₃/H₂O₂), which achieved a final removal rate of 78.0%. asianpubs.org

Biotic Degradation Processes

Biotic degradation relies on living organisms, primarily microbes, and their enzymatic systems to break down complex molecules.

Microbial Biodegradation of Biphenyl and Brominated Biphenyl Analogs

The microbial degradation of halogenated biphenyls is a critical process in their environmental fate. Aerobic bacteria that are known to degrade polychlorinated biphenyls (PCBs) have also demonstrated the ability to degrade polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs. ucanr.edu Strains such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 were found to be capable of degrading PBDEs with one to five bromine atoms. ucanr.edu

Anaerobic microbial degradation is also a key pathway, particularly for more highly halogenated compounds. frontiersin.org In anaerobic environments, reductive dehalogenation (or debromination) can occur, where bromine atoms are removed from the biphenyl structure. This process is crucial because the resulting lower-brominated congeners are often more susceptible to aerobic degradation. researchgate.net For example, studies on 2,2',4,4'-tetrabrominated diphenyl ether (BDE-47) showed that anaerobic microbial cultures could reductively degrade it, producing metabolites like BDE-17 (a tribrominated ether) and BDE-4 (a dibrominated ether). nih.gov The bacterium Acetobacterium sp. was identified as potentially playing an important role in this degradation. nih.gov

Enzymatic Biotransformation Mechanisms (e.g., Biphenyl Dioxygenases)

The initial and often rate-limiting step in the aerobic bacterial degradation of biphenyl and its halogenated analogs is catalyzed by biphenyl dioxygenase (BphA). nih.govnih.gov This multi-component enzyme introduces two hydroxyl groups onto one of the aromatic rings, destabilizing the structure and initiating the degradation cascade. nih.gov

Biphenyl dioxygenase is typically a three-component enzyme system consisting of:

Terminal Dioxygenase: Composed of a large (α) subunit (encoded by bphA1) and a small (β) subunit (bphA2). The large subunit is critical for determining the enzyme's substrate specificity. nih.govnih.gov

Ferredoxin: An iron-sulfur protein (bphA3) that transfers electrons. nih.gov

Ferredoxin Reductase: An enzyme (bphA4) that receives electrons from NADH and passes them to ferredoxin. nih.gov

The substrate range of biphenyl dioxygenases can vary significantly between different bacterial strains. For instance, the enzyme from Burkholderia sp. strain LB400 can oxidize a much wider range of PCB congeners than the enzyme from Pseudomonas pseudoalcaligenes KF707. nih.gov This versatility has made these enzymes a key target for directed evolution studies, which aim to create new enzyme variants with enhanced degradation capabilities for specific pollutants. nih.gov

Table 2: Key Enzymes in Biphenyl Biodegradation

| Enzyme Component | Gene | Function | Reference |

|---|---|---|---|

| Terminal Dioxygenase (Large Subunit) | bphA1 | Crucially involved in substrate specificity and initial oxygenation of the biphenyl ring. | nih.govnih.gov |

| Terminal Dioxygenase (Small Subunit) | bphA2 | Structural component of the terminal dioxygenase. | nih.gov |

| Ferredoxin | bphA3 | Transfers electrons to the terminal dioxygenase. | nih.govnih.gov |

| Ferredoxin Reductase | bphA4 | Transfers electrons from NADH to ferredoxin. | nih.govnih.gov |

Stable Isotope Probing (SIP) for Identifying Active Degrading Microorganisms

Stable Isotope Probing (SIP) is a powerful molecular technique used to identify microorganisms in a complex environmental sample that are actively metabolizing a specific substrate. microbe.comnih.gov The method involves introducing a substrate that has been enriched with a heavy stable isotope, such as Carbon-13 (¹³C), into an environmental sample. microbe.comenviro.wiki

When microorganisms consume this "labeled" substrate, they incorporate the heavy isotope into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). nih.govresearchgate.net By extracting these biomarkers and separating the "heavy" (labeled) molecules from the "light" (unlabeled) ones, researchers can identify the specific microorganisms responsible for the degradation of the contaminant in situ. microbe.com The detection of ¹³C-enriched PLFAs or ¹³C-enriched dissolved inorganic carbon (from mineralization) provides conclusive evidence of biodegradation. microbe.com

While ¹³C is the most common isotope used, other isotopes like deuterium (B1214612) (²H, as in 4,4'-Dibromobiphenyl-d8) can also serve as tracers. The principle remains the same: the isotopically labeled compound is used to track the metabolic activity of microorganisms, thereby linking specific microbial populations to the degradation of the target compound under real-world environmental conditions. nih.govenviro.wiki

Environmental Analysis and Distribution Studies of Brominated Biphenyl Analogs

Analytical Strategies for Trace Level Detection in Environmental Samples

The detection and quantification of 4,4'-Dibromobiphenyl and its analogs, such as the deuterated internal standard this compound, in environmental samples at trace levels present significant analytical challenges. These challenges stem from the complexity of environmental matrices (e.g., soil, sediment, water, and biological tissues) and the typically low concentrations of the target analytes. Effective analytical strategies involve a multi-step process encompassing efficient sample extraction, rigorous cleanup to remove interfering substances, and highly sensitive instrumental analysis.

Isotopically labeled standards, such as this compound, are crucial for accurate quantification in trace analysis. medchemexpress.com These standards are added to the sample at the beginning of the analytical process. Because they are chemically almost identical to the native (non-labeled) analytes, they experience similar losses during extraction and cleanup. However, they can be distinguished from the native compounds by their higher mass in mass spectrometry. This allows for the correction of analytical variability and matrix effects, thereby improving the accuracy and precision of the results. nih.gov

The primary instrumental technique for the analysis of polybrominated biphenyls (PBBs) is gas chromatography coupled with mass spectrometry (GC-MS). nih.gov High-resolution gas chromatography (HRGC) provides the necessary separation for complex mixtures of PBB congeners. nih.gov For detection, various types of mass spectrometers are employed. While electron capture detectors (ECD) are sensitive to halogenated compounds, mass spectrometry offers superior selectivity and confirmatory analysis. epa.govnih.gov High-resolution mass spectrometry (HRMS), such as that achieved with Orbitrap technology, provides exceptional mass accuracy, which is critical for differentiating target compounds from matrix interferences, especially at low concentrations. thermofisher.com

Extraction: For solid samples like soil and sediment, Soxhlet extraction with a suitable organic solvent (e.g., hexane) is a common and robust method. epa.gov For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) is frequently used.

Cleanup: After extraction, the sample extract contains co-extracted matrix components that can interfere with the analysis. Column chromatography using adsorbents like Florisil or silica (B1680970) gel is a widely used cleanup technique to separate PBBs from these interferences. inchem.org

The following table summarizes the key components of analytical strategies for detecting trace levels of brominated biphenyls.

Interactive Data Table: Analytical Strategies for Brominated Biphenyls

| Analytical Step | Methodology | Principle/Description | Application/Relevance |

|---|---|---|---|

| Internal Standard | Isotope Dilution Mass Spectrometry (IDMS) using standards like this compound | A known amount of an isotopically labeled analog of the analyte is added to the sample. It is differentiated from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer. | Corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement, ensuring high accuracy and precision. nih.gov |

| Extraction (Solids) | Soxhlet Extraction | Continuous extraction of the solid sample with a refluxing organic solvent (e.g., hexane) to efficiently transfer analytes from the matrix to the solvent. epa.gov | Widely used for soil, sediment, and biological tissues due to its efficiency in extracting persistent organic pollutants. epa.gov |

| Cleanup | Adsorption Chromatography (e.g., Florisil column) | The sample extract is passed through a column packed with an adsorbent. Analytes are separated from interfering compounds based on differences in polarity. inchem.org | Essential for removing lipids and other co-extracted materials that can interfere with GC-MS analysis and damage the analytical column. |

| Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer then ionizes, separates, and detects the compounds based on their m/z ratio. nih.gov | The standard technique for PBB analysis, offering excellent separation and definitive identification. thermofisher.com High-resolution MS provides enhanced selectivity. nih.govthermofisher.com |

Methodologies for Assessing Environmental Persistence and Mobility

Assessing the environmental fate of compounds like 4,4'-Dibromobiphenyl involves evaluating their persistence and mobility. Persistence refers to the length of time a chemical remains in the environment before being broken down, while mobility describes its potential to move within and between environmental compartments like soil, water, and air. ecetoc.org These properties are critical for determining a substance's potential for long-range transport, bioaccumulation, and long-term environmental impact.

Assessing Persistence:

The persistence of PBBs is typically quantified by their degradation half-life (t½) in various environmental media (soil, water, sediment). A longer half-life indicates greater persistence. Methodologies to determine this involve laboratory and field studies that monitor the compound's concentration over time under specific environmental conditions.

Key degradation pathways for PBBs include:

Photodegradation: This is considered an essential degradation mechanism for PBBs in the environment. nih.gov Exposure to ultraviolet (UV) light, particularly from the sun, can cause the cleavage of carbon-bromine bonds in a process called reductive debromination. nih.gov Studies on 4,4'-Dibromobiphenyl have shown that it can be degraded by UV light, with the process often following pseudo-first-order kinetics. asianpubs.org The degradation can lead to the formation of less-brominated biphenyls and other derivatives. asianpubs.org

Microbial Degradation: Certain microorganisms can break down PBBs, particularly under anaerobic (oxygen-free) conditions. nih.gov Similar to photodegradation, the primary mechanism is often reductive debromination. nih.gov Studies on the analogous compound 4,4'-dibromodiphenyl ether have demonstrated its degradation by anaerobic bacteria. nih.gov

Advanced Oxidation/Reduction Processes: Laboratory studies have explored methods like photoelectrocatalytic processes using catalysts like Titanium dioxide (TiO₂) to degrade 4,4'-Dibromobiphenyl in aqueous solutions. nih.gov

Assessing Mobility:

The mobility of PBBs in the environment is largely governed by their tendency to sorb to soil and sediment particles. epa.gov Due to their hydrophobic nature, PBBs generally have low water solubility and bind strongly to organic matter in soil. nih.gov This strong binding reduces their mobility and potential to leach into groundwater. epa.gov

Methodologies for assessing mobility include:

Partitioning Coefficients: The organic carbon-normalized adsorption coefficient (Koc) is a key parameter used to predict a chemical's mobility in soil. ecetoc.org A high Koc value indicates strong sorption to soil organic carbon and thus low mobility.

Column Leaching Studies: In these laboratory experiments, soil columns are spiked with the chemical of interest and then flushed with water to simulate rainfall. The concentration of the chemical in the leachate (the water that passes through the column) is measured to directly assess its potential to move through the soil profile.

Modeling: Environmental fate models use physicochemical properties like Koc, water solubility, and vapor pressure, along with environmental parameters, to predict the transport and distribution of chemicals in the environment.

The following table summarizes methodologies used to assess the environmental persistence and mobility of brominated biphenyls.

Interactive Data Table: Methodologies for Assessing Persistence and Mobility

| Parameter | Methodology | Measured Variable(s) | Interpretation |

|---|---|---|---|

| Persistence | Laboratory Degradation Studies (Photodegradation, Biodegradation) | Concentration over time; Half-life (t½) | A longer half-life indicates higher persistence. These studies identify key degradation pathways (e.g., reductive debromination) and products. nih.govasianpubs.orgnih.gov |

| Mobility | Batch Equilibrium Experiments | Organic Carbon-Water Partition Coefficient (Koc) | A high Koc value signifies strong binding to soil/sediment and low mobility. ecetoc.org |

| Mobility | Soil Column Leaching Studies | Analyte concentration in leachate | Directly measures the potential for a compound to be transported through the soil matrix by water. |

| Mobility | Atmospheric Transport Studies | Detection in air samples; Vapor pressure | PBBs can attach to airborne particulate matter, allowing for long-range atmospheric transport. epa.gov |

Applications As a Research Standard and Isotopic Tracer

Role as an Internal Standard in Quantitative Analytical Chemistry

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, a calibrant, and a control. It is used to correct for the loss of analyte during sample preparation and analysis. Deuterated compounds like 4,4'-Dibromobiphenyl-d8 are considered the "gold standard" for internal standards in mass spectrometry because they co-elute with the analyte in chromatographic systems and exhibit similar ionization efficiency, but are distinguishable by their higher mass.

This compound is employed to enhance the accuracy and precision of analytical methods for detecting and quantifying polybrominated biphenyls (PBBs) and related compounds. In workflows combining chromatography (like Gas Chromatography, GC) with Mass Spectrometry (MS), this labeled compound is added to samples at a known concentration before any processing steps.

During analysis, any variations in sample injection volume, extraction efficiency, or instrument response will affect both the target analyte (e.g., 4,4'-Dibromobiphenyl) and the internal standard (this compound) to a similar degree. By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for these variations, leading to more reliable and reproducible quantification. This is particularly crucial when analyzing complex matrices where significant signal suppression or enhancement can occur.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂D₈Br₂ |

| Molecular Weight | 320.05 g/mol medchemexpress.eu |

| CAS Number | 80523-79-1 selleckchem.compharmaffiliates.comlgcstandards.com |

| Parent Compound | 4,4'-Dibromobiphenyl (B48405) |

| Parent CAS Number | 92-86-4 lgcstandards.com |

Certified Reference Materials (CRMs) are materials with one or more property values certified by a metrologically valid procedure, used to validate analytical methods and ensure the quality of measurements. nih.govmdpi.com The development and certification of CRMs for organic contaminants, such as brominated flame retardants in plastics or environmental samples, rely heavily on high-precision analytical methods like isotope dilution mass spectrometry (IDMS). researchgate.net

This compound plays a role in this process as an internal standard for the primary methods of measurement used to assign the certified value of the native compound in a candidate CRM. researchgate.net For example, in the certification of PBBs in a polymer matrix, a known amount of this compound would be added to the digested material. The subsequent GC-MS analysis would use the ratio of the native PBB to the labeled standard to determine the exact concentration, a value that is traceable and has a low uncertainty. researchgate.net The use of such isotopically labeled standards is a cornerstone of producing high-quality CRMs that are accepted and used by laboratories worldwide to ensure measurement accuracy. researchgate.netnih.gov

Isotope Tracing and Fate Studies in Environmental and Chemical Systems

Stable isotope tracers are powerful tools for investigating the pathways and transformations of chemicals in complex systems. nih.gov By introducing a compound labeled with a stable isotope, such as deuterium (B1214612), researchers can track its movement and distinguish it from the naturally occurring (unlabeled) substance.

This compound can be used in controlled laboratory or field studies to trace the environmental fate of PBBs. Researchers can "spike" soil, water, or sediment samples with this labeled compound to simulate a contamination event. By taking samples over time and analyzing them with mass spectrometry, they can track the compound's movement between different environmental compartments (e.g., water to sediment), its degradation into other products, and its potential uptake by organisms. Because the labeled compound is easily differentiated from any pre-existing background contamination of unlabeled PBBs, its pathway and transformation can be determined with high certainty.

From a methodological standpoint, this compound is an effective tool for studying how PBBs partition between different phases, such as water and organic carbon in sediment, or between an organism and its environment. These partitioning coefficients are key parameters in environmental risk assessment models. By adding the labeled compound to a system, its equilibrium concentration in each phase can be accurately measured without interference from other compounds, providing precise data for calculating partition coefficients like K_ow (octanol-water) and K_oc (organic carbon-water). This helps in predicting the extent to which the contaminant will be available for uptake by living organisms (bioavailability).

Research Tool in Organic Synthesis and Materials Science Research

The parent compound, 4,4'-Dibromobiphenyl, is a significant intermediate in organic synthesis and materials science. selleckchem.comgoogle.com It serves as a building block for various materials, including high-performance polymers and liquid crystals. google.com Its hydrolysis is a key step in producing 4,4'-dihydroxybiphenyl, a monomer used in the production of thermotropic polymers. google.com

In this context, this compound serves as a valuable research tool. It can be used in mechanistic studies to trace the fate of the biphenyl (B1667301) backbone during polymerization reactions. By incorporating the labeled monomer into a synthesis, researchers can use techniques like mass spectrometry or solid-state NMR to understand reaction kinetics, identify intermediates, and characterize the final polymer structure. This allows for the optimization of reaction conditions and the development of new materials with desired properties. google.comgoogle.com

Table 2: Applications of 4,4'-Dibromobiphenyl and its Deuterated Analog

| Application Area | Role of 4,4'-Dibromobiphenyl (Parent Compound) | Role of this compound (Labeled Compound) |

|---|---|---|

| Polymer Chemistry | Intermediate for liquid crystalline polymers. google.com | Tracer to study polymerization mechanisms and kinetics. |

| Materials Science | Precursor for flame retardants and crosslinking agents. selleckchem.com | Tool to investigate material degradation and stability. |

| Organic Synthesis | Starting material for 4,4'-dihydroxybiphenyl. google.com | Mechanistic probe for studying reaction pathways. |

Future Research Directions and Emerging Methodologies

Development of Novel and Efficient Deuteration Strategies

The synthesis of deuterated aromatic compounds is moving beyond traditional methods toward more efficient, selective, and sustainable strategies. A key objective is to achieve high levels of deuterium (B1214612) incorporation while minimizing cost and complex procedures.

Recent advancements have highlighted several promising avenues. One notable strategy involves organophotocatalytic deuteration , which utilizes a cost-effective organic photocatalyst with a thiol co-catalyst and heavy water (D₂O) as the deuterium source. This method allows for highly regioselective deuterium installation under mild photochemical conditions. Another significant development is the use of ruthenium-catalyzed C-H activation . nih.govresearchgate.net This approach employs a transient directing group, formed in-situ with an amine additive, to guide the selective deuteration of aromatic ortho-positions. nih.govresearchgate.net This technique is a cost-efficient alternative to established iridium-catalyzed procedures. nih.gov

Flow chemistry is also emerging as a powerful tool for deuteration. tn-sanso.co.jpFlow synthesis methods , often coupled with microwave heating, can enhance reaction efficiency and production throughput for H-D exchange reactions using D₂O. tn-sanso.co.jp This approach addresses limitations of batch synthesis, such as reaction vessel size and slow heating and cooling. tn-sanso.co.jp Furthermore, research into transition metal catalysis, particularly with palladium or rhodium catalysts, continues to yield user-friendly and efficient methods for H/D exchange on a variety of aromatic substrates. researchgate.netgoogle.com

| Deuteration Strategy | Key Features | Deuterium Source | Catalyst/Mediator |

|---|---|---|---|

| Ruthenium-Catalyzed C-H Activation | Uses a transient directing group for ortho-selectivity; cost-effective alternative to iridium catalysts. nih.gov | D₂O | Ruthenium complex with amine additive |

| Flow Synthesis with Microwave Heating | Improves production throughput and reaction efficiency; reduces tact time. tn-sanso.co.jp | D₂O | Platinum on alumina (B75360) |

| Transition Metal-Catalyzed H/D Exchange | User-friendly conditions; applicable to a wide range of aromatic substrates. researchgate.netgoogle.com | D₂O | Palladium or Rhodium on carbon support |

Integration of Advanced Hyphenated Analytical Techniques for Enhanced Resolution

The characterization of 4,4'-Dibromobiphenyl-d8 and its potential metabolites or transformation products necessitates analytical techniques that offer high resolution, sensitivity, and structural information. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for this purpose. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for analyzing volatile and semi-volatile compounds like biphenyls. ajrconline.orgwisdomlib.org It provides excellent separation and definitive identification based on mass spectra. ajrconline.org For more complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS-MS), is crucial. nih.gov It allows for the analysis of less volatile or thermally labile derivatives and can provide detailed structural information through collision-induced dissociation of molecular ions. nih.gov

Future research will increasingly rely on more advanced hyphenations. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers direct and unambiguous structural elucidation of separated compounds without the need for ionization, complementing the data from LC-MS. nih.govwisdomlib.org The combination of these techniques into a triple-hyphenated system, LC-NMR-MS , provides an even more powerful platform for the comprehensive analysis of complex mixtures. springernature.com Another valuable tool is Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR) , which can identify specific functional groups in the separated molecules. ijpsjournal.com The integration of these techniques is essential for confirming isotopic purity, identifying trace-level impurities, and characterizing products from transformation studies. nih.gov

| Technique | Primary Application for Deuterated Biphenyls | Type of Information Provided |

|---|---|---|

| GC-MS | Purity assessment, quantification, and identification of volatile transformation products. ajrconline.org | Retention time, molecular mass, fragmentation pattern. |

| LC-MS/MS | Analysis of parent compound and non-volatile metabolites or derivatives. nih.gov | Retention time, precursor/product ion masses, structural fragments. |

| LC-NMR | Unambiguous structure confirmation of isolated products or major components. wisdomlib.org | Direct structural data, confirmation of deuterium positions. |

| LC-FTIR | Identification of functional groups in transformation products. ijpsjournal.com | Infrared absorption bands characteristic of specific functionalities. |

Predictive Modeling for Environmental Behavior and Reactivity based on Isotopic Data

Predicting the environmental fate of chemical compounds is a critical aspect of risk assessment. nih.gov Multimedia fate models are used to estimate the distribution and persistence of chemicals in various environmental compartments like air, water, and soil. researchgate.netrsc.org A significant future direction is the integration of isotopic data to enhance the accuracy of these models for deuterated compounds like this compound.

Isotopic labeling is a powerful tool for tracing the pathways of chemical degradation and transformation in the environment. By analyzing the kinetic isotope effect (KIE), researchers can gain insights into reaction mechanisms and rates. This empirical data is invaluable for developing and validating predictive models. Future research will focus on creating specialized quantitative structure-activity relationship (QSAR) models that incorporate isotopic information. researchgate.net These models could predict how the presence of deuterium at specific positions on the biphenyl (B1667301) ring alters the compound's susceptibility to abiotic degradation (e.g., photolysis) and biodegradation. cefic-lri.org

The development of in silico systems that can predict biodegradability and toxicity from chemical structure alone is advancing rapidly. nih.gov By training machine learning algorithms on experimental data from isotopically labeled compound studies, it may become possible to create more accurate predictive tools for the entire class of polybrominated biphenyls (PBBs) and their deuterated analogues. nih.govresearchgate.net

Exploration of New Catalytic Transformations and Derivatizations for Deuterated Biphenyl Structures

The deuterated backbone of this compound serves as a unique platform for exploring novel catalytic transformations and derivatizations. The presence of bromine atoms offers reactive sites for a variety of cross-coupling reactions, while the deuterated rings provide a means to study isotopic effects on reaction kinetics and mechanisms.

Future research could explore the catalytic debromination of this compound, analogous to the dechlorination of polychlorinated biphenyls (PCBs), to synthesize other deuterated biphenyl congeners. Solid porous catalysts, such as zeolites or Al-MCM-41, have shown effectiveness in modifying brominated aromatic compounds and could be adapted for selective transformations. nih.gov

Furthermore, the C-Br bonds are ideal handles for derivatization using modern catalytic methods. Palladium-catalyzed reactions like Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) could be applied to the deuterated substrate. A key research question would be to investigate how the deuterated scaffold influences catalyst activity, selectivity, and the properties of the resulting complex deuterated molecules. These explorations would not only expand the library of available deuterated compounds but also deepen the fundamental understanding of isotopic effects in catalysis.

Q & A

Basic Questions

Q. What synthetic methodologies ensure high isotopic purity in the preparation of 4,4'-Dibromobiphenyl-d8?

- Methodological Answer : Synthesis typically involves halogenation of biphenyl-d8 using bromine (Br₂) or HBr under controlled conditions. Isotopic purity is achieved via deuterium exchange reactions or starting with deuterated precursors (e.g., biphenyl-d8). Key steps include:

- Catalytic bromination with Pd/C or FeCl₃ to selectively substitute hydrogen with bromine at the 4,4' positions.

- Purification via column chromatography or recrystallization to remove non-deuterated byproducts.

- Validation using NMR (¹H and ¹³C) to confirm deuterium incorporation (>98% isotopic purity) .

Q. How is isotopic purity quantified, and what analytical techniques are most reliable?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic peaks (e.g., m/z shifts due to deuterium substitution).

- NMR Spectroscopy : Absence of ¹H signals at 7.2–7.6 ppm (aromatic protons) confirms deuterium substitution.

- Isotopic Ratio Monitoring : LC-MS/MS with isotope dilution analysis (IDA) using certified internal standards ensures precision (±2% error) .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized for trace-level quantification of this compound in environmental matrices?

- Methodological Answer :

- Ionization : Use electrospray ionization (ESI) in negative mode for enhanced sensitivity to brominated aromatics.

- Collision Energy : Optimize to 20–30 eV for parent ion fragmentation (e.g., m/z 328 → 248 [Br⁻ loss]).

- Chromatography : Employ a C18 column with methanol/water (70:30) mobile phase (0.1% formic acid) to resolve co-eluting isomers.

- Internal Standards : Spike with ¹³C-labeled analogs to correct for matrix effects .